Lipophilicity Elevation vs. Unsubstituted Benzoyl Analog
The target compound exhibits a calculated logP of 5.27 (logD₇.₄ = 5.27) as reported on the ChemDiv product datasheet . The unsubstituted benzoyl analog, ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate (CAS 102475-14-9; MW 351.4), lacks the bromine substituent and is predicted to have a logP approximately 0.5–0.9 units lower based on the established aromatic halogen π contribution [1]. This lipophilicity differential directly impacts predicted membrane permeability, plasma protein binding, and nonspecific binding profiles in biochemical assays.
| Evidence Dimension | Partition coefficient (logP/logD₇.₄) |
|---|---|
| Target Compound Data | logP = 5.27, logD₇.₄ = 5.27 |
| Comparator Or Baseline | Ethyl 5-(benzoyloxy)-1-ethyl-2-methyl-1H-indole-3-carboxylate (CAS 102475-14-9) [1]; estimated logP ≈ 4.4–4.7 (no experimental data available; estimate based on aromatic Br Hansch π = 0.86) |
| Quantified Difference | ΔlogP ≈ +0.5 to +0.9 (target minus unsubstituted analog) |
| Conditions | Calculated values; ChemDiv proprietary algorithm ; Hansch π fragment constant from Leo, A. et al. [1] |
Why This Matters
Higher logP correlates with increased membrane passive permeability and potentially greater intracellular target engagement, making the 4-bromo compound a more suitable starting point for cell-based phenotypic screening than the less lipophilic unsubstituted benzoyl analog.
- [1] Leo, A.; Hansch, C.; Elkins, D. Partition Coefficients and Their Uses. Chemical Reviews 1971, 71, 525–616. (Source of aromatic bromine Hansch π fragment constant = 0.86.) View Source
